(2S,3S)-3-[[3-amino-5-[carbamimidoyl(methyl)amino]pentanoyl]amino]-6-(4-amino-2-oxopyrimidin-1-yl)-3,6-dihydro-2H-pyran-2-carboxylic acid
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Overview
Description
Blasticidin S is a nucleoside analogue antibiotic that was first described by Japanese researchers in the 1950s. It is produced by the bacterium Streptomyces griseochromogenes and is widely used in biological research for selecting genetically manipulated cells. Blasticidin S disrupts protein translation in both prokaryotic and eukaryotic cells, making it effective against human cells, fungi, and bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions: Blasticidin S is synthesized through a series of biochemical reactions. The first step involves the combination of uridine diphosphate glucuronic acid with cytosine to form cytosylglucuronic acid. This intermediate then undergoes further modifications to produce Blasticidin S .
Industrial Production Methods: Industrial production of Blasticidin S involves fermentation processes using Streptomyces griseochromogenes. The bacterium is cultured in a nutrient-rich medium, and Blasticidin S is extracted and purified from the culture broth. The purification process typically involves cation exchange chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions: Blasticidin S undergoes various chemical reactions, including:
Oxidation: Blasticidin S can be oxidized to form deaminohydroxyblasticidin S.
Reduction: Reduction reactions can modify the functional groups on Blasticidin S.
Substitution: Substitution reactions can occur at the amino and hydroxyl groups of Blasticidin S.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like acyl chlorides and alkyl halides.
Major Products:
Deaminohydroxyblasticidin S: Formed through oxidation.
Various substituted derivatives: Formed through substitution reactions.
Scientific Research Applications
Blasticidin S has a wide range of applications in scientific research:
Chemistry: Used as a tool to study protein synthesis and translation mechanisms.
Biology: Employed in cell culture to select and maintain genetically manipulated cells expressing blasticidin resistance genes.
Medicine: Investigated for its potential use in treating fungal and bacterial infections.
Industry: Utilized in agricultural research to control rice blast disease caused by the fungus Piricularia oryzae
Mechanism of Action
Blasticidin S inhibits protein synthesis by binding to the peptidyl transferase center of the large ribosomal subunit. This binding interferes with the termination step of translation and peptide bond formation, preventing the production of new proteins. Blasticidin S is competitive with puromycin, suggesting a highly similar binding site .
Comparison with Similar Compounds
Blasticidin S is unique among nucleoside antibiotics due to its specific mechanism of action and broad-spectrum activity. Similar compounds include:
Puromycin: Also inhibits protein synthesis but binds to a different site on the ribosome.
Anisomycin: Inhibits peptide bond formation but targets the A-site in the peptidyl transferase center.
Cordycepin: Another nucleoside antibiotic with a different structural motif and mechanism of action
Blasticidin S stands out for its ability to inhibit both prokaryotic and eukaryotic protein synthesis, making it a valuable tool in various research fields.
Properties
Molecular Formula |
C17H26N8O5 |
---|---|
Molecular Weight |
422.4 g/mol |
IUPAC Name |
(2S,3S)-3-[[3-amino-5-[carbamimidoyl(methyl)amino]pentanoyl]amino]-6-(4-amino-2-oxopyrimidin-1-yl)-3,6-dihydro-2H-pyran-2-carboxylic acid |
InChI |
InChI=1S/C17H26N8O5/c1-24(16(20)21)6-4-9(18)8-12(26)22-10-2-3-13(30-14(10)15(27)28)25-7-5-11(19)23-17(25)29/h2-3,5,7,9-10,13-14H,4,6,8,18H2,1H3,(H3,20,21)(H,22,26)(H,27,28)(H2,19,23,29)/t9?,10-,13?,14-/m0/s1 |
InChI Key |
CXNPLSGKWMLZPZ-HNXNIXLTSA-N |
Isomeric SMILES |
CN(CCC(CC(=O)N[C@H]1C=CC(O[C@@H]1C(=O)O)N2C=CC(=NC2=O)N)N)C(=N)N |
Canonical SMILES |
CN(CCC(CC(=O)NC1C=CC(OC1C(=O)O)N2C=CC(=NC2=O)N)N)C(=N)N |
Pictograms |
Acute Toxic; Irritant; Health Hazard |
Synonyms |
lasticidin S blasticidin S, carbamodithioate, (S)-isomer blasticidin S, dodecyl sulfate, (S)-isomer blasticidin S, hydrochloride, (S)-isomer blasticidin S, methyl sulfate, (S)-isomer blasticidin S, monohydrochloride, (S)-isome |
Origin of Product |
United States |
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